ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a phenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in neurons . The mitochondria play a crucial role in energy production and homeostasis within cells, making them a key target for compounds aiming to improve energy metabolism.
Mode of Action
This compound interacts with its targets by activating O-GlcNAcylation , a post-translational modification that modulates glucose homeostasis. This activation helps maintain energy homeostasis, which is crucial for the survival and function of neurons, especially under conditions of stress such as oxygen and glucose deprivation (OGD) .
Biochemical Pathways
The compound affects the O-GlcNAcylation pathway , which is a pro-survival pathway that modulates glucose homeostasis. By activating this pathway, the compound helps regulate energy metabolism in neurons, particularly under ischemic conditions . This leads to an increase in glucose uptake and a recovery of energy metabolism in affected neurons .
Pharmacokinetics
The compound has been shown to pass through the blood-brain barrier , which is crucial for its action on neurons in the brain This suggests that the compound has good bioavailability.
Result of Action
The activation of O-GlcNAcylation and maintenance of energy homeostasis by the compound results in neuroprotective effects . Specifically, it has been shown to improve outcomes after transient middle cerebral artery occlusion (MCAO), a model of ischemic stroke . It also exerts neuroprotective effects against moderate OGD injury in hippocampal neurons .
Biochemical Analysis
Biochemical Properties
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate interacts with various biomolecules, including enzymes and proteins. It has been shown to modulate glucose homeostasis in ischemic stroke through a process called O-GlcNAcylation . This post-translational modification is a pro-survival pathway that plays a crucial role in the compound’s neuroprotective effects .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase glucose uptake in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It activates O-GlcNAcylation and maintains energy homeostasis, which are important biochemical mechanisms responsible for its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to accelerate the recovery of energy metabolism in the ipsilateral hippocampus in middle cerebral artery occlusion (MCAO) rats
Metabolic Pathways
The compound is involved in the modulation of glucose homeostasis, a key metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-methoxyphenylacetic acid reacts with the thiazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
4-Phenylthiazole: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(26-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOLIORMDYPSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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